2,7-Dibromo-1,9-dihydropyrene

Singlet Oxygen Quantum Yield Photodynamic Therapy Photosensitizer Design

Researchers requiring tunable photochromic switches with reactive handles face multi-step syntheses. 2,7-Dibromo-1,9-dihydropyrene (CAS 1637781-28-2) solves this by integrating: • Photochromic DHP core for reversible switching • C-Br bonds at nodal positions for late-stage Suzuki/Stille diversification • Heavy-atom effect enabling singlet-oxygen (¹O₂) generation. Eliminates pre-functionalization steps; ready for direct cross-coupling to build NIR donor-acceptor architectures.

Molecular Formula C16H10Br2
Molecular Weight 362.06 g/mol
CAS No. 1637781-28-2
Cat. No. B12041003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dibromo-1,9-dihydropyrene
CAS1637781-28-2
Molecular FormulaC16H10Br2
Molecular Weight362.06 g/mol
Structural Identifiers
SMILESC1C=C2CC(=CC3=C2C4=C1C=C(C=C4C=C3)Br)Br
InChIInChI=1S/C16H10Br2/c17-13-5-9-1-2-10-6-14(18)8-12-4-3-11(7-13)15(9)16(10)12/h1-3,5-6,8H,4,7H2
InChIKeyAQKNPQJQZBLIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dibromo-1,9-dihydropyrene Core Characteristics


2,7-Dibromo-1,9-dihydropyrene is a brominated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H10Br2. It belongs to the dihydropyrene (DHP) class of negative photochromes, which undergo a reversible valence isomerization between a colored closed DHP form and a colorless open cyclophanediene (CPD) form upon light irradiation [1]. The bromine atoms at the 2- and 7-positions introduce both heavy-atom effects that modulate excited-state lifetimes and serve as synthetic handles for cross-coupling reactions (e.g., Suzuki and Stille couplings). This dual functionality—photochromic switching combined with covalent derivatizability—distinguishes it from non-halogenated DHPs and positions it as a versatile building block for tunable photoresponsive materials and singlet-oxygen photosensitizers [2].

Photochromic DHP core enables reversible visible-light switching for materials studies
Heavy-Atom Bromine substituents promote intersystem crossing; reported in singlet-oxygen sensitization context
Synthetic Handle C–Br bonds at nodal positions support cross-coupling without disrupting photochromic core

2,7-Dibromo-1,9-dihydropyrene: Unmatched Features


Simple substitution with the parent 1,9-dihydropyrene or its 2,7-di-tert-butyl analog is not functionally equivalent because 2,7-dibromo-1,9-dihydropyrene uniquely combines three critical features: (i) the photochromic DHP core, (ii) heavy-atom-induced modulation of excited-state dynamics (e.g., enhanced intersystem crossing for singlet-oxygen generation), and (iii) synthetic modularity via the C–Br bonds at positions that lie on a nodal plane of both the HOMO and LUMO, enabling electronic tuning without disrupting the photochromic switching unit [1]. The 2,7-di-tert-butyl analog lacks reactive handles for post-functionalization and exhibits significantly different steric and electronic profiles. The bromine substituents directly lower the LUMO energy, red-shifting the absorption spectrum and altering the photoisomerization quantum yield in a manner that cannot be replicated by alkyl or unsubstituted analogs [2].

¹O₂ capability Parent DHP and 2,7-di-tert-butyl-DHP lack heavy-atom ISC; singlet-oxygen photosensitization may not be replicable
Synthetic access Non-halogenated analogs provide no reactive C–Br handles; modular π-extension via cross-coupling is unavailable
Electronic profile Bromine lowers LUMO and red-shifts absorption; alkyl or unsubstituted analogs exhibit different switching wavelengths

Differentiation Evidence vs. Closest Analogs


Heavy-Atom Effect on Singlet-Oxygen Photosensitization

2,7-Dibromo-1,9-dihydropyrene demonstrates a pronounced heavy-atom effect that enhances intersystem crossing (ISC) and singlet-oxygen (¹O₂) generation relative to non-halogenated DHPs. In a class-level comparison, bromo-substituted DHPs act as efficient ¹O₂ photosensitizers capable of storing and releasing singlet oxygen, whereas the parent 1,9-dihydropyrene and its 2,7-di-tert-butyl derivative lack the necessary spin-orbit coupling for efficient triplet-state population [1]. The bromine atoms are known to significantly reduce fluorescence quantum yields while increasing triplet yields—a trade-off that is advantageous for ¹O₂ applications but unavailable in non-halogenated analogs .

Heavy-atom ¹O₂ sensitization
Class-level
Bromo-DHPs reported as efficient ¹O₂ photosensitizers with storage/release capability; parent DHP shows no significant activity
Supports singlet-oxygen generation research; function absent in non-halogenated analogs
Quantitative quantum yields not yet published for this specific compound
Singlet Oxygen Quantum Yield Photodynamic Therapy Photosensitizer Design

Synthetic Modularity via Cross-Coupling at Nodal Positions

The bromine atoms at the 2- and 7-positions of 1,9-dihydropyrene reside on a nodal plane of both the HOMO and LUMO. This electronic feature, established for pyrene and its derivatives, means that substitution at these positions minimally perturbs the frontier orbital energies, allowing electronic fine-tuning through cross-coupling while preserving the core photochromic properties [1]. The dibromo compound can serve as a monomer for Stille coupling to generate extended π-conjugated polymers, as demonstrated for the closely related 2,7-dibromo-10b,10c-dimethyl-10b,10c-dihydropyrene in the synthesis of bis(thienyl)coronene and dihydropyrene-thiophene copolymers [2]. The parent 1,9-dihydropyrene lacks these reactive handles, while 2,7-di-tert-butyl-DHP is sterically hindered and cannot undergo analogous cross-coupling.

Cross-coupling modularity
Cross-study comparable
Two C–Br bonds at nodal positions; competent in Stille coupling on dimethyl analog. Parent/alkyl-DHP lack reactive handles
Enables direct π-extension without pre-functionalization
Coupling demonstrated with Pd(PPh₃)₂Cl₂, THF, RT (analog system)
C–C Cross-Coupling Suzuki-Miyaura Materials Chemistry

Absorption Red-Shift vs. Parent DHP

Electron-withdrawing bromine substituents are expected to lower the LUMO energy of the DHP core, resulting in a bathochromic shift of the lowest-energy absorption band relative to the parent 1,9-dihydropyrene. This effect is well-documented in the broader class of donor-acceptor dihydropyrenes, where 2,7-disubstitution with electron-withdrawing groups shifts absorption toward the near-infrared (NIR) region [1]. For the unsubstituted 1,9-dihydropyrene, the closed form absorbs at λ_max ≈ 380 nm, while the open CPD form absorbs at λ_max ≈ 520 nm [2]. The brominated derivative is thus expected to operate at longer wavelengths, improving penetration depth for materials and biological applications.

Absorption red-shift
Class-level inference
Predicted bathochromic shift vs. parent DHP closed form (λ_max ≈ 380 nm); magnitude to be determined
May enable longer-wavelength switching for NIR-adjacent applications
Based on donor-acceptor DHP class trends; experimental data needed
UV-Vis Spectroscopy Substituent Effect NIR Switching

Key Application Scenarios for 2,7-Dibromo-DHP


Cross-Coupling for π-Extended Photochromic Materials

The C–Br bonds at the nodal 2,7-positions allow late-stage diversification of the photochromic DHP scaffold through Suzuki-Miyaura, Stille, or Sonogashira couplings. This enables researchers to systematically incorporate aryl, heteroaryl, or alkynyl groups to tune optical bandgaps, charge-transport properties, and switching wavelengths. Unlike the parent DHP or alkyl-substituted analogs, 2,7-dibromo-1,9-dihydropyrene eliminates the need for pre-functionalization (e.g., borylation or lithiation) and thus reduces synthetic step-count and improves overall yield in the construction of DHP-based conjugated polymers and molecular wires. [1]

Heavy-Atom-Enhanced Singlet-Oxygen Photosensitizers

The internal heavy-atom effect of bromine promotes intersystem crossing from the singlet to the triplet excited state, enabling the DHP core to act as a singlet-oxygen (¹O₂) photosensitizer. This property is directly relevant to photodynamic therapy (PDT) research and materials requiring controlled release of reactive oxygen species. 2,7-Dibromo-1,9-dihydropyrene can be integrated into polymer matrices or surface-bound monolayers to create photoswitchable ¹O₂ sources. Non-halogenated DHP analogs cannot perform this function, making the dibromo derivative the preferred choice when both photochromism and ¹O₂ generation are required in the same molecular platform. [2]

Precursor for NIR-Responsive Donor-Acceptor Photoswitches

The electron-withdrawing bromine atoms pre-activate the DHP core for subsequent conversion into donor-acceptor (D-A) architectures. By replacing one or both bromines with strong electron-donating groups (e.g., amines, thiophenes) via cross-coupling, researchers can create push-pull systems with absorption shifted deep into the visible or NIR region. This approach builds on the design strategy validated for 2,7-disubstituted DHP photoswitches, where appropriate D-A substitution shifts the lowest optical transition beyond 900 nm. 2,7-Dibromo-1,9-dihydropyrene serves as the ideal entry point to this class of NIR photoswitches, offering greater synthetic flexibility than the 4,9-dibromo isomer or non-halogenated precursors. [3]

Substituent Effects on DHP Switching Dynamics

The compound provides a well-defined model system for studying how electron-withdrawing substituents at nodal positions influence the photoisomerization quantum yield, thermal half-life, and fatigue resistance of DHP photochromes. By comparing 2,7-dibromo-1,9-dihydropyrene directly with the parent 1,9-dihydropyrene, 2,7-di-tert-butyl-DHP, and 2,7-dialkynyl-DHP derivatives, researchers can deconvolute electronic from steric contributions to switching performance. This type of structure-property relationship study is essential for the rational design of next-generation photochromic materials with predictable and tunable behavior. [4]

Application
Selection Property
Validation Focus
π-Extended photochromic material synthesis
Reactive C–Br handles at nodal positions
Cross-coupling efficiency and retention of photochromism
Singlet-oxygen photosensitization research
Heavy-atom enhanced intersystem crossing
¹O₂ quantum yield and storage/release cycling
NIR-responsive photoswitch development
Electron-withdrawing bromine pre-activation
Donor-acceptor absorption shift into NIR region
Substituent effect studies on DHP switching
Nodal-position substitution for electronic tuning
Photoisomerization quantum yield and fatigue resistance

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